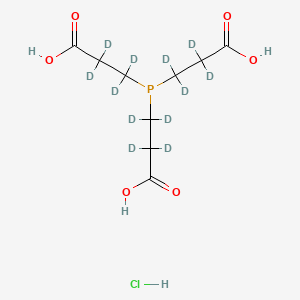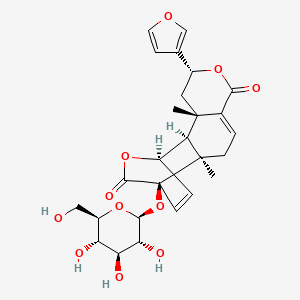
TCEP-d12 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCEP-d12 Hydrochloride, also known as Tris(2-carboxyethyl)phosphine-d12 Hydrochloride, is a stable isotope-labeled compound. It is primarily used as a reducing agent in various biochemical and molecular biology applications. The compound is known for its ability to reduce disulfide bonds in proteins and peptides, making it a valuable tool in protein chemistry and proteomics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TCEP-d12 Hydrochloride is synthesized through the acid hydrolysis of tris(cyanoethyl)phosphine. The reaction involves the conversion of tris(cyanoethyl)phosphine to Tris(2-carboxyethyl)phosphine, followed by the introduction of deuterium atoms to obtain the deuterated form. The final step involves the formation of the hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure minimal contamination.
Análisis De Reacciones Químicas
Types of Reactions
TCEP-d12 Hydrochloride primarily undergoes reduction reactions. It is highly effective in reducing disulfide bonds in proteins and peptides, converting them into free thiols. This reduction process is crucial for various biochemical assays and protein analysis techniques.
Common Reagents and Conditions
The reduction reactions involving this compound are typically carried out in aqueous solutions at room temperature. The compound is stable across a wide pH range, making it versatile for different experimental conditions. Common reagents used alongside this compound include buffers such as Tris-HCl and phosphate-buffered saline.
Major Products Formed
The primary products formed from the reduction reactions involving this compound are free thiols. These free thiols are essential for further biochemical modifications and analyses, such as protein labeling and mass spectrometry.
Aplicaciones Científicas De Investigación
TCEP-d12 Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.
Biology: The compound is employed in protein chemistry for the reduction of disulfide bonds in proteins and peptides, facilitating their analysis and characterization.
Medicine: this compound is used in the preparation of protein samples for gel electrophoresis and other analytical techniques, aiding in the study of protein structure and function.
Industry: The compound is utilized in the production of stable isotope-labeled proteins and peptides, which are essential for various industrial applications, including drug development and quality control.
Mecanismo De Acción
TCEP-d12 Hydrochloride exerts its effects through a reduction mechanism. The phosphorus atom in the compound acts as a nucleophile, attacking the sulfur atoms in disulfide bonds. This nucleophilic substitution results in the cleavage of the disulfide bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion. Subsequent hydrolysis releases the free thiol and phosphine oxide, completing the reduction process.
Comparación Con Compuestos Similares
Similar Compounds
Dithiothreitol (DTT): Another reducing agent commonly used in biochemical applications. Unlike TCEP-d12 Hydrochloride, DTT has a strong odor and is less stable in aqueous solutions.
2-Mercaptoethanol: A thiol-based reducing agent with a strong odor and lower stability compared to this compound.
Tris(2-carboxyethyl)phosphine (TCEP): The non-deuterated form of this compound, sharing similar properties but without the stable isotope labeling.
Uniqueness
This compound stands out due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques requiring precise quantification. Its odorless nature and high stability in aqueous solutions further enhance its utility in various research applications.
Propiedades
IUPAC Name |
3-bis(2-carboxy-1,1,2,2-tetradeuterioethyl)phosphanyl-2,2,3,3-tetradeuteriopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVAJRFEEOIAGW-XDVLEJMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)

![3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one](/img/structure/B564304.png)




